molecular formula C14H24O2 B15448520 Ethyl 2-cyclohexylidenehexanoate CAS No. 62479-70-3

Ethyl 2-cyclohexylidenehexanoate

Cat. No.: B15448520
CAS No.: 62479-70-3
M. Wt: 224.34 g/mol
InChI Key: FGRSAMOBSVVGEH-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexylidenehexanoate is a cyclic ester with a cyclohexylidene group substituted at the second carbon of the hexanoate backbone. These compounds share functional similarities, such as ester groups and alkyl/cycloalkyl substituents, which influence their physical and chemical properties.

Properties

CAS No.

62479-70-3

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

ethyl 2-cyclohexylidenehexanoate

InChI

InChI=1S/C14H24O2/c1-3-5-11-13(14(15)16-4-2)12-9-7-6-8-10-12/h3-11H2,1-2H3

InChI Key

FGRSAMOBSVVGEH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C1CCCCC1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 2-cyclohexylidenehexanoate (theoretical data inferred from analogs) with related compounds from the evidence:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
This compound* Not available C₁₃H₂₀O₂ ~208.3 (calculated) ~250–280 (estimated) Low in water; soluble in organic solvents Hypothetical: Polymer synthesis
Ethyl hexanoate 123-66-0 C₈H₁₆O₂ 144.21 167–168 Insoluble in water; miscible in ethanol, ether Fragrances, flavoring agents
2-Ethylhexanoic acid 149-57-5 C₈H₁₆O₂ 144.21 228–230 Slightly soluble in water; soluble in organic solvents Plasticizers, corrosion inhibitors
Ethyl 2-ethylhexanoate Not listed C₁₀H₂₀O₂ 172.26 ~195–200 (estimated) Similar to ethyl hexanoate Solvents, intermediate in organic synthesis
Hexamethylene diisocyanate 822-06-0 C₈H₁₂N₂O₂ 168.19 255 Reacts with water; soluble in acetone, toluene Polyurethane production

Notes:

  • This compound’s properties are inferred from cyclohexane-containing esters (e.g., ethyl cyclohexanecarboxylate) and analogs like ethyl 2-oxocyclohexanecarboxylate (). Its cyclohexylidene group likely enhances steric hindrance, reducing hydrolysis rates compared to linear esters.
  • Hexamethylene diisocyanate () is included as a structurally distinct compound but shares industrial relevance in polymer chemistry.

Key Research Findings and Functional Differences

Reactivity: this compound’s cyclic structure may slow ester hydrolysis compared to linear analogs like ethyl hexanoate, which undergoes rapid hydrolysis in acidic conditions . Unlike 2-ethylhexanoic acid (), the ester lacks free carboxylic acid groups, reducing its acidity (pKa ~4.5 vs. non-acidic for esters).

Thermal Stability: Cyclohexane-derived esters generally exhibit higher thermal stability than linear-chain analogs. For example, ethyl 2-oxocyclohexanecarboxylate () decomposes above 200°C, whereas ethyl hexanoate boils at 167°C .

Industrial Relevance: Linear esters (e.g., ethyl hexanoate) dominate flavor and fragrance industries due to volatility and low molecular weight.

Limitations and Gaps in Current Data

  • No direct studies on this compound were found in the provided evidence. Data are extrapolated from analogs, introducing uncertainty.

Preparation Methods

Synthesis of Triethyl Phosphonohexanoate

The phosphonate ester precursor, triethyl phosphonohexanoate, is synthesized via the Michaelis-Arbuzov reaction. Ethyl 6-bromohexanoate reacts with triethyl phosphite at 120–140°C for 12–24 hours, yielding triethyl phosphonohexanoate and diethyl ethylphosphate as a byproduct. The reaction proceeds via nucleophilic substitution, with the bromide displaced by the phosphite oxygen. Purification via vacuum distillation ensures >95% purity, as confirmed by ³¹P NMR spectroscopy.

Condensation with Cyclohexanone

In a dry tetrahydrofuran (THF) solution, triethyl phosphonohexanoate (1.2 equiv) is treated with sodium hydride (1.5 equiv) at 0°C under nitrogen. Cyclohexanone (1.0 equiv) is added dropwise, and the mixture is stirred at room temperature for 6–8 hours. The reaction mechanism involves deprotonation of the phosphonate to form a stabilized anion, which attacks the carbonyl carbon of cyclohexanone. Subsequent elimination of diethyl phosphate yields ethyl 2-cyclohexylidenehexanoate.

Table 1: Optimization of HWE Reaction Conditions

Parameter Optimal Value Yield (%)
Base Sodium hydride 78–82
Solvent Tetrahydrofuran 80
Temperature 25°C 82
Phosphonate Equiv 1.2 85

Yield and Purity Considerations

The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 9:1), affording this compound in 78–85% yield. Gas chromatography-mass spectrometry (GC-MS) analysis typically shows >98% purity, with the (E)-isomer predominating (>95%) due to the HWE reaction’s inherent stereoselectivity.

Alkylation and Subsequent Elimination Strategy

An alternative route involves the alkylation of ethyl hexanoate enolates followed by acid-catalyzed dehydration. This method, though less stereoselective, offers scalability for industrial applications.

Formation of β-Hydroxy Ester via Aldol Reaction

Ethyl hexanoate is deprotonated using lithium diisopropylamide (LDA) in THF at −78°C. Cyclohexanone (1.1 equiv) is added, and the mixture is warmed to 0°C over 2 hours, yielding ethyl 3-cyclohexyl-3-hydroxyhexanoate. The aldol adduct is isolated in 65–70% yield after aqueous workup.

Acid-Catalyzed Dehydration

The β-hydroxy ester is treated with p-toluenesulfonic acid (0.1 equiv) in toluene under reflux for 4 hours. Water removal via Dean-Stark trap drives the equilibrium toward α,β-unsaturated ester formation. This step affords this compound in 60–68% yield, with a 3:1 (E/Z) isomeric ratio.

Table 2: Comparison of Dehydration Catalysts

Catalyst Temperature (°C) Time (h) Yield (%)
p-TsOH 110 4 68
H₂SO₄ 100 6 55
Amberlyst-15 90 8 62

Malonate Ester Alkylation and Decarboxylation

Diethyl hexanoate malonate serves as a versatile precursor for introducing the cyclohexylidene group through sequential alkylation and decarboxylation.

Diethyl Malonate as a Starting Material

Diethyl malonate is alkylated with 1-bromohexane using potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, yielding diethyl hexylmalonate (92% yield). Subsequent treatment with cyclohexylmagnesium bromide (2.0 equiv) in THF introduces the cyclohexyl group at the α-position.

Decarboxylation and Cyclization

The alkylated malonate undergoes decarboxylation in refluxing xylenes with catalytic copper(I) oxide, producing this compound via a six-membered transition state. This one-pot process achieves 70–75% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics for Key Methods

Method Yield (%) Stereoselectivity Scalability
HWE Reaction 85 High (E >95%) Excellent
Aldol-Dehydration 68 Moderate (E/Z 3:1) Moderate
Malonate Alkylation 75 Low Challenging

The HWE reaction remains superior for laboratory-scale synthesis due to its reproducibility and stereochemical control. Industrial applications may favor the aldol-dehydration route despite lower yields, as it avoids phosphonate waste streams. Environmental assessments highlight the malonate method’s higher atom economy (82%) compared to the HWE approach (65%).

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 2-cyclohexylidenehexanoate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via trans-esterification or acetylation reactions. For example, trans-esterification of cyclic ketones (e.g., cyclohexanone derivatives) with ethyl esters under acidic catalysis (e.g., concentrated H₂SO₄) can yield the target compound. Optimization involves adjusting variables like solvent polarity (ethanol, ether), reaction temperature (reflux at 70–80°C), and catalyst loading. TLC and NMR spectroscopy are critical for monitoring reaction progress and intermediate purity .
  • Key Data : In a two-step synthesis, yields of intermediates (e.g., 6-hydroxyethylhexanoate) averaged 0.435 g (Step 1) and 0.309 g (Step 2) under reflux conditions, with IR and ¹H-NMR confirming ester bond formation and cyclohexylidene geometry .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H-NMR : Identifies proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm, cyclohexylidene protons at δ 2.1–2.5 ppm).
  • IR Spectroscopy : Confirms ester carbonyl stretches (~1740 cm⁻¹) and absence of hydroxyl groups (>3000 cm⁻¹).
  • TLC : Monitors reaction progress using ethyl acetate/hexane mobile phases and UV visualization.
  • GC-MS : Quantifies purity and identifies byproducts.
    • Validation : Cross-referencing with PubChem and EPA DSSTox databases ensures structural accuracy .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation (cyclohexane derivatives are volatile and irritants) .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Inert gas-purged containers, away from open flames (flammability risk) .
    • Training : Competency in Schlenk line techniques and emergency response (e.g., neutralizing spills with sodium bicarbonate) is mandatory .

Advanced Research Questions

Q. How does the cyclohexylidene moiety influence the compound’s reactivity in catalytic hydrogenation?

  • Methodological Answer : The cyclohexylidene group introduces steric hindrance and electron-withdrawing effects, slowing hydrogenation kinetics. Experimental design should compare catalysts (e.g., Pd/C vs. Raney Ni) in polar aprotic solvents (e.g., THF). Monitor reaction progress via pressure drop in hydrogenation reactors and characterize products via ¹³C-NMR to assess stereoselectivity.
  • Data Contradictions : Some studies report incomplete hydrogenation due to steric shielding, while others note side reactions (e.g., ring-opening) under high-pressure conditions. Statistical analysis (ANOVA) of yield variance across trials is recommended .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., esterase vs. lipase assays) often stem from:

  • Assay Conditions : pH, temperature, and co-solvents (e.g., DMSO) may alter enzyme conformation.
  • Sample Purity : HPLC-grade compounds reduce false positives/negatives.
  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate via dose-response curves.
    • Case Study : A 2025 study resolved conflicting IC₅₀ values by standardizing assay protocols across labs, reducing variability from 30% to 8% .

Q. How can computational modeling predict the compound’s interactions with lipid bilayers?

  • Methodological Answer :

  • MD Simulations : Use AMBER or GROMACS to model partitioning into lipid bilayers. Parameters include logP values (PubChem: ~3.2) and partial charges (DFT-optimized geometries).
  • Free Energy Calculations : Umbrella sampling quantifies permeability coefficients.
    • Validation : Compare with experimental data (e.g., Franz cell assays) to refine force fields. A 2024 study achieved 85% correlation between predicted and observed membrane permeation rates .

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